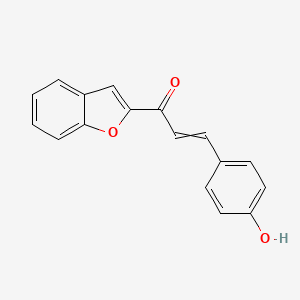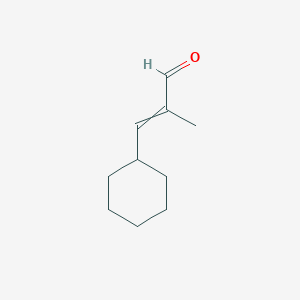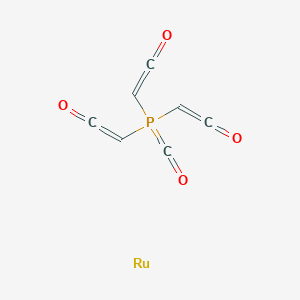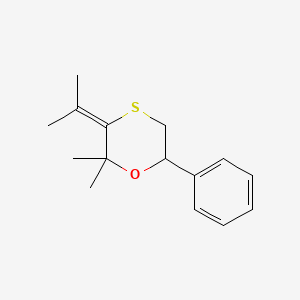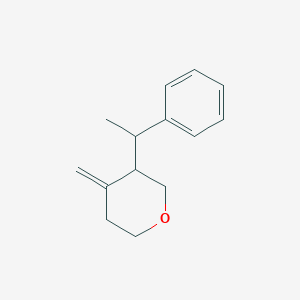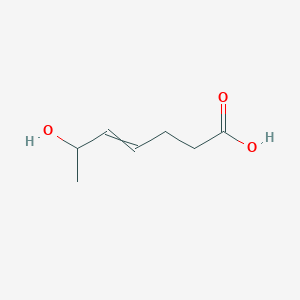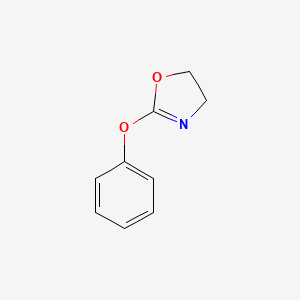
4-(Dimethylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide is a quaternary ammonium compound. It is characterized by the presence of a pyridinium ring substituted with a dimethylamino group and a 2,2-dimethylpropyl group. The bromide ion serves as the counterion to balance the positive charge on the pyridinium nitrogen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide typically involves the quaternization of 4-(dimethylamino)pyridine with 2,2-dimethylpropyl bromide. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction can be represented as follows:
4-(Dimethylamino)pyridine+2,2-Dimethylpropyl bromide→4-(Dimethylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired quaternary ammonium compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dimethylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: The pyridinium ring can be reduced to form the corresponding piperidine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or sodium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridinium salts.
Oxidation: Formation of pyridinium N-oxides.
Reduction: Formation of piperidine derivatives.
Applications De Recherche Scientifique
4-(Dimethylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mécanisme D'action
The mechanism of action of 4-(Dimethylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide involves its interaction with biological membranes. The compound can disrupt membrane integrity by inserting into the lipid bilayer, leading to increased permeability and potential cell lysis. The molecular targets include membrane phospholipids and proteins involved in maintaining membrane structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylamino)pyridine: Lacks the 2,2-dimethylpropyl group and is less hydrophobic.
1-(2,2-Dimethylpropyl)pyridinium bromide: Lacks the dimethylamino group and has different electronic properties.
Tetramethylammonium bromide: A simpler quaternary ammonium compound with different steric and electronic characteristics.
Uniqueness
4-(Dimethylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide is unique due to the combination of its hydrophobic 2,2-dimethylpropyl group and the electron-donating dimethylamino group. This combination imparts distinct physicochemical properties, making it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
95774-12-2 |
|---|---|
Formule moléculaire |
C12H21BrN2 |
Poids moléculaire |
273.21 g/mol |
Nom IUPAC |
1-(2,2-dimethylpropyl)-N,N-dimethylpyridin-1-ium-4-amine;bromide |
InChI |
InChI=1S/C12H21N2.BrH/c1-12(2,3)10-14-8-6-11(7-9-14)13(4)5;/h6-9H,10H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
BGCATFIAPJHHAF-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)C[N+]1=CC=C(C=C1)N(C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-hydroxy-1-[(4-phenylpiperazin-1-yl)methyl]indol-3-yl]imino-3,5-dinitrobenzamide](/img/structure/B14343902.png)
![Disulfide, bis[4-(methylsulfonyl)phenyl]](/img/structure/B14343910.png)

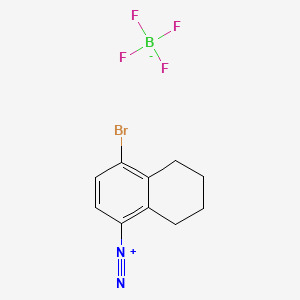
![3-tert-Butylbicyclo[3.3.1]nonan-9-one](/img/structure/B14343917.png)
![N-[(Methanesulfonyl)oxy]-N,4-dimethylbenzamide](/img/structure/B14343918.png)
